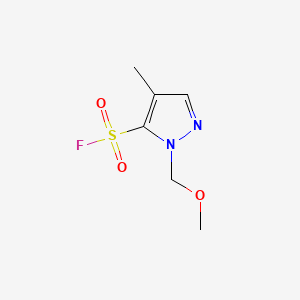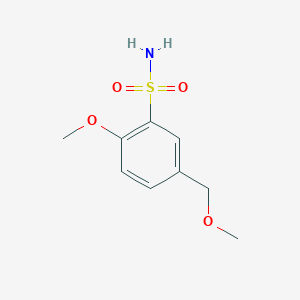
1-(2-Iodothiophen-3-yl)methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodothiophen-3-yl)methanaminehydrochloride is a chemical compound with the molecular formula C5H6INS·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an iodine atom at the 2-position of the thiophene ring and a methanamine group at the 3-position, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodothiophen-3-yl)methanaminehydrochloride typically involves the iodination of thiophene derivatives followed by the introduction of the methanamine group. One common method involves the following steps:
Iodination of Thiophene: Thiophene is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, to introduce the iodine atom at the 2-position.
Introduction of Methanamine Group: The iodinated thiophene is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to form the desired product.
Formation of Hydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(2-Iodothiophen-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atom or reduce the thiophene ring.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated thiophene derivatives or reduced thiophene rings.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Iodothiophen-3-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 1-(2-Iodothiophen-3-yl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methanamine group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
1-(2-Iodothiophen-3-yl)methanaminehydrochloride can be compared with other thiophene derivatives, such as:
1-(2-Chlorothiophen-3-yl)methanaminehydrochloride: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
(Thiophen-3-yl)methanaminehydrochloride: Lacks the halogen atom, resulting in different chemical properties and applications.
(1H-Indol-3-yl)methanamine: Contains an indole ring instead of thiophene, leading to distinct biological activities and uses.
特性
分子式 |
C5H7ClINS |
|---|---|
分子量 |
275.54 g/mol |
IUPAC名 |
(2-iodothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6INS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H |
InChIキー |
GNWVUMIQQYBNBT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1CN)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


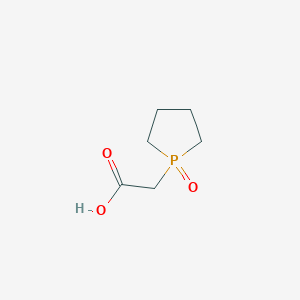

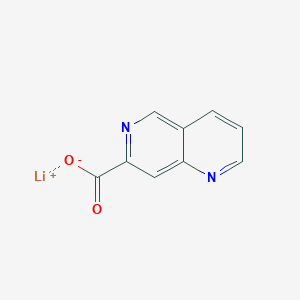
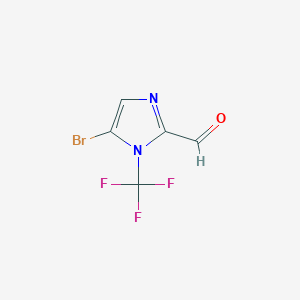
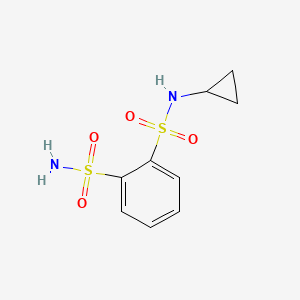
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)


![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
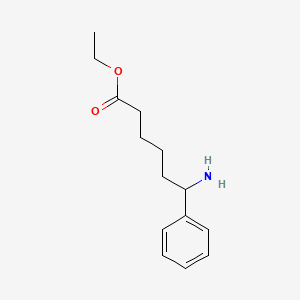
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
